molecular formula C6H6Cl2FN B170283 2-(Chloromethyl)-3-fluoropyridine Hydrochloride CAS No. 149463-07-0

2-(Chloromethyl)-3-fluoropyridine Hydrochloride

Cat. No.: B170283
CAS No.: 149463-07-0
M. Wt: 182.02 g/mol
InChI Key: SBURMLFOEUIZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3-fluoropyridine Hydrochloride is an organic compound that features a pyridine ring substituted with a chloromethyl group at the second position and a fluorine atom at the third position. This compound is commonly used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride typically involves the chloromethylation of 3-fluoropyridine. One common method includes the reaction of 3-fluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-fluoropyridine Hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of 2-(formyl)-3-fluoropyridine or 2-(carboxyl)-3-fluoropyridine.

    Reduction: Formation of 2-methyl-3-fluoropyridine.

Scientific Research Applications

2-(Chloromethyl)-3-fluoropyridine Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: Applied in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in medicinal chemistry to design compounds that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine Hydrochloride: Lacks the fluorine atom at the third position, resulting in different reactivity and properties.

    3-(Chloromethyl)pyridine Hydrochloride: The chloromethyl group is positioned differently, affecting its chemical behavior.

    2-(Bromomethyl)-3-fluoropyridine Hydrochloride: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity.

Uniqueness

2-(Chloromethyl)-3-fluoropyridine Hydrochloride is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of specialized compounds with tailored functionalities.

Properties

IUPAC Name

2-(chloromethyl)-3-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBURMLFOEUIZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599343
Record name 2-(Chloromethyl)-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149463-07-0
Record name 2-(Chloromethyl)-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxymethyl-3-fluoropyridine (3.43 g, 27 mmol) in dichloromethane (30 mL) cooled to -10° C. was added neat thionyl chloride (4.4 mL, 60 mmol) dropwise over 5 minutes. The resultant pale green solution was stirred at -10° C. for 3 hours followed by evaporation to dryness to provide 4.66 g (.95%) of the titled product as an off-white crystalline solid:
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-fluoropyridine Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-3-fluoropyridine Hydrochloride
Reactant of Route 3
2-(Chloromethyl)-3-fluoropyridine Hydrochloride
Reactant of Route 4
2-(Chloromethyl)-3-fluoropyridine Hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-3-fluoropyridine Hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-3-fluoropyridine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.